4-Chloro-9-phenoxyacridine
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Overview
Description
4-Chloro-9-phenoxyacridine is a chemical compound with the molecular formula C19H12ClNO. It belongs to the class of acridine derivatives, which are known for their broad spectrum of biological activities and applications in various fields such as chemistry, biology, and medicine . Acridine derivatives have been extensively studied due to their unique physical and chemical properties, including their ability to intercalate into DNA, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 4-Chloro-9-phenoxyacridine typically involves the following steps:
Synthesis of 9-chloroacridine: This is achieved by heating N-phenylanthranilic acid with phosphorus oxychloride.
Formation of this compound: 9-chloroacridine is then reacted with phenol in the presence of ammonium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-9-phenoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Intercalation with DNA: Due to its planar structure, this compound can intercalate into DNA, affecting its biological activity.
Common reagents used in these reactions include phosphorus oxychloride, phenol, and ammonium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-9-phenoxyacridine has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-Chloro-9-phenoxyacridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation can inhibit enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
4-Chloro-9-phenoxyacridine can be compared with other acridine derivatives such as:
9-Phenoxyacridine: Similar in structure but lacks the chloro group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
61981-63-3 |
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Molecular Formula |
C19H12ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-chloro-9-phenoxyacridine |
InChI |
InChI=1S/C19H12ClNO/c20-16-11-6-10-15-18(16)21-17-12-5-4-9-14(17)19(15)22-13-7-2-1-3-8-13/h1-12H |
InChI Key |
LPBSCIWOIZOMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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